molecular formula C5H5BrN2O B581672 5-Amino-3-bromopyridin-2-ol CAS No. 1368775-30-7

5-Amino-3-bromopyridin-2-ol

Cat. No.: B581672
CAS No.: 1368775-30-7
M. Wt: 189.012
InChI Key: QKEKBAWTSKGTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

5-Amino-3-bromopyridin-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.

This compound is characterized by the presence of an amino group and a bromine atom on the pyridine ring, which contribute to its biological activity. The synthesis typically involves halogenation of pyridine derivatives followed by substitution reactions. For example, one common method involves treating 2-amino-3-bromopyridine with various reagents under controlled conditions to yield the desired compound with high purity .

Biological Activities

The biological activities of this compound can be categorized primarily into antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity against various pathogens, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100
Klebsiella pneumoniae125

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that this compound can significantly reduce cell viability in human lung adenocarcinoma A549 cells. The cytotoxicity was assessed using the MTT assay, revealing that:

Compound Concentration (µM)A549 Cell Viability (%)
0100
1085
5065
10040

The data indicate a dose-dependent response, with higher concentrations leading to increased cytotoxicity . Furthermore, the compound showed promising results in selectively targeting cancer cells while exhibiting lower toxicity towards non-cancerous cells, suggesting its potential as a therapeutic agent with reduced side effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study assessed the efficacy of various derivatives of pyridine compounds, including this compound. The results indicated that modifications to the amino group enhanced antimicrobial potency against resistant strains of Staphylococcus aureus and E. coli, highlighting the importance of structural optimization in drug design .
  • Case Study on Anticancer Properties : In another research effort, the anticancer activity of several pyridine derivatives was compared. The study found that compounds similar to this compound exhibited significant inhibition of A549 cell proliferation, reinforcing the hypothesis that amino-substituted pyridines are effective in cancer therapy .

Properties

IUPAC Name

5-amino-3-bromo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c6-4-1-3(7)2-8-5(4)9/h1-2H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEKBAWTSKGTAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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